

# Introduction: The Strategic Importance of Substituted Phenylboronic Acids

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## Compound of Interest

**Compound Name:** (4-(Ethylsulfonamido)phenyl)boronic acid

**Cat. No.:** B1421257

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Boronic acids and their derivatives have become indispensable tools in modern organic chemistry and drug discovery.[1][2] Their stability, low toxicity, and remarkable utility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role as critical intermediates.[1][3] The discovery of Bortezomib, a dipeptidyl boronic acid, as a first-in-class proteasome inhibitor for cancer therapy, catalyzed a surge of interest in incorporating the boronic acid moiety into therapeutic agents.[1]

**(4-(Ethylsulfonamido)phenyl)boronic acid** (IUPAC Name: [4-(ethylsulfonylamino)phenyl]boronic acid) belongs to a sophisticated class of phenylboronic acids functionalized with an electron-withdrawing group.[4] The presence of the ethylsulfonamide group at the para-position significantly influences the electronic properties of the boronic acid. This substitution can lower the pKa of the boronic acid, enhancing its ability to form stable boronate esters with diols at physiological pH—a critical feature for applications in boronate affinity chromatography and for designing enzyme inhibitors that target cis-diol-containing molecules.[5]

## Physicochemical and Structural Characteristics

The compound typically presents as a crystalline powder and possesses the key structural features detailed below.[6] Understanding these properties is fundamental to its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	1072945-62-0	[6][7][8]
Molecular Formula	C8H12BNO4S	[4][6][7]
Molecular Weight	229.06 g/mol	[7][9]
IUPAC Name	[4-(ethylsulfonylamino)phenyl]boronic acid	[4]
Appearance	Crystalline Powder	[6]
Purity	Typically ≥97%	[6][8]
Storage	Room temperature, in a well-sealed container	[6]

## Chemical Structure

The structure consists of a central benzene ring substituted with a boronic acid group [-B(OH)<sub>2</sub>] and an ethylsulfonamido group [-NHSO<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>].

Caption: Structure of **(4-(Ethylsulfonamido)phenyl)boronic acid**.

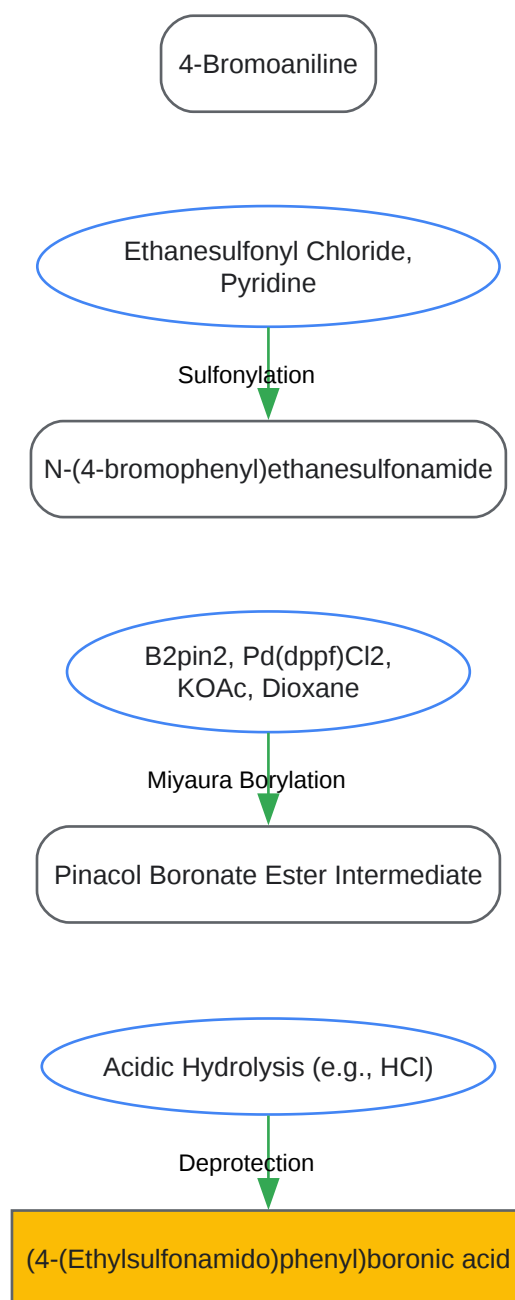
## Synthesis and Manufacturing Considerations

The synthesis of functionalized arylboronic acids typically involves the borylation of an appropriately substituted aryl halide or triflate. A common and effective method is the palladium-catalyzed cross-coupling reaction of a diboron reagent with an aryl halide (the Miyaura borylation) or the lithiation of an aryl halide followed by quenching with a trialkyl borate.[3][10]

## A Plausible Synthetic Pathway

A logical and industrially scalable route to synthesize **(4-(Ethylsulfonamido)phenyl)boronic acid** starts from 4-bromoaniline.

- **Sulfonylation:** 4-bromoaniline is reacted with ethanesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding N-(4-bromophenyl)ethanesulfonamide. The base is crucial for scavenging the HCl byproduct.
- **Borylation:** The resulting aryl bromide is then converted to the boronic acid. A robust method involves a palladium-catalyzed reaction with a diboron reagent like bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>). This reaction requires a palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>) and a base (e.g., potassium acetate) in an aprotic solvent.
- **Hydrolysis:** The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final **(4-(Ethylsulfonamido)phenyl)boronic acid**.



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Caption: Plausible synthetic workflow for the target compound.

## Applications in Research and Drug Development

The dual functionality of this molecule provides a platform for diverse applications, primarily centered around its use as a building block in the synthesis of complex organic molecules.

## Suzuki-Miyaura Cross-Coupling Reactions

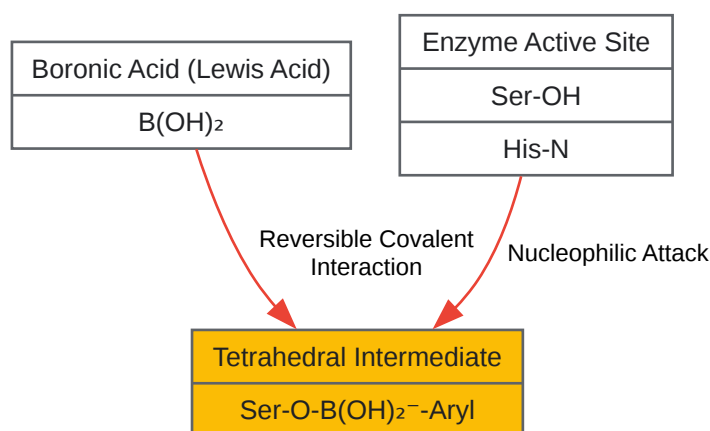
The primary application of **(4-(Ethylsulfonamido)phenyl)boronic acid** is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds between aryl groups. Researchers can couple this boronic acid with various aryl or vinyl halides/triflates to synthesize complex biaryl or styrenyl structures, which are common scaffolds in many pharmaceuticals. The ethylsulfonamide group can serve as a key pharmacophoric element, providing hydrogen bond donor and acceptor sites, or it can be used to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of the final molecule.

## Boronate Affinity Chromatography

The ability of boronic acids to form reversible covalent bonds with cis-1,2- and 1,3-diols is the basis for boronate affinity chromatography. The electron-withdrawing sulfonamide group lowers the pKa of the boronic acid, allowing it to bind to diols (like those found in sugars, glycoproteins, and RNA) at or near neutral pH.<sup>[5]</sup> This makes **(4-(Ethylsulfonamido)phenyl)boronic acid** a candidate for derivatizing chromatography media to selectively capture and purify biomolecules.

## Enzyme Inhibition and Chemical Biology

Boronic acids are known to act as inhibitors of serine proteases, where the boron atom forms a stable, tetrahedral complex with the catalytic serine residue, mimicking the transition state of peptide hydrolysis. The sulfonamide moiety can form additional hydrogen bonds within the enzyme's active site, potentially increasing binding affinity and selectivity. This makes the molecule an interesting starting point for designing targeted enzyme inhibitors.



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Caption: Boronic acid interaction with a serine protease active site.

## Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for using **(4-(Ethylsulfonamido)phenyl)boronic acid** as a coupling partner.

Objective: To synthesize a biaryl compound from **(4-(Ethylsulfonamido)phenyl)boronic acid** and an aryl bromide.

Materials:

- **(4-(Ethylsulfonamido)phenyl)boronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium Catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 3 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 equivalents)
- Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
- Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

- Setup: To a round-bottom flask, add the aryl bromide, **(4-(Ethylsulfonamido)phenyl)boronic acid**, and potassium carbonate.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as the palladium catalyst is oxygen-sensitive.
- Solvent and Catalyst Addition: Add the solvent mixture via syringe, followed by the palladium catalyst.

- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
- **Characterization:** Confirm the structure and purity of the final product using techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Safety and Handling

As with any laboratory chemical, **(4-(Ethylsulfonamido)phenyl)boronic acid** should be handled with care. While specific toxicity data is limited, related boronic acids and sulfonamides warrant the following precautions:

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.
- **Hazards:** Based on similar compounds, potential hazards may include being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[\[11\]](#)

## Conclusion

**(4-(Ethylsulfonamido)phenyl)boronic acid** is more than a simple chemical intermediate; it is a strategically designed building block for advanced applications. The interplay between the reactive boronic acid and the modulating ethylsulfonamide group provides chemists with a powerful tool for constructing complex molecules with tailored properties. Its utility in robust C-C bond formation via Suzuki-Miyaura coupling and its potential in developing affinity media and targeted enzyme inhibitors underscore its importance in modern chemical and pharmaceutical

research. As the demand for novel therapeutics and materials continues to grow, the application of such sophisticated, functionalized reagents is set to expand.

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